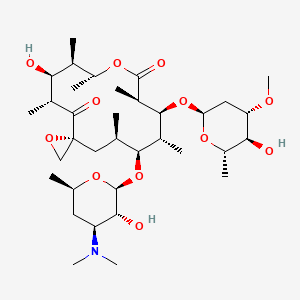

Oleandomycin

Description

This compound is a macrolide antibiotic, though it is less effective than erythromycin. It is synthesized from strains of Streptomyces antibioticus.

This compound has been reported in Streptomyces cyanogenus, Streptomyces antibioticus, and Streptomyces scabiei with data available.

This compound is a macrolide antibiotic similar to erythromycin with antimicrobial activity. This compound targets and reversibly binds to the 50S subunit of bacterial ribosomes. This prevents translocation of peptidyl tRNA leading to an inhibition of protein synthesis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Antibiotic macrolide produced by Streptomyces antibioticus.

See also: Erythromycin (related); Sirolimus (related); Tylosin (related) ... View More ...

Properties

IUPAC Name |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAKFUAFGMUPI-QESOVKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether | |

| Record name | OLEANDOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, amorphous powder | |

CAS No. |

3922-90-5 | |

| Record name | Oleandomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleandomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleandomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oleandomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANDOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8ZQ646136 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEANDOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Oleandomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the macrolide antibiotic, oleandomycin. Discovered in the mid-20th century, this compound exhibits a unique chemical structure and a mechanism of action centered on the inhibition of bacterial protein synthesis. This document details the history of its discovery, the elucidation of its complex structure, and its antimicrobial profile. Furthermore, it outlines the experimental methodologies employed in its isolation, characterization, and the determination of its mechanism of action. The guide also delves into the genetic and enzymatic pathways of its biosynthesis by Streptomyces antibioticus. Finally, it addresses the historical clinical use of this compound, particularly in the combination drug Sigmamycine, and the mechanisms of bacterial resistance. This comprehensive resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of microbiology, pharmacology, and drug development.

Discovery and History

This compound was first isolated in 1954 by Sobin, English, and Celmer from the fermentation broth of the soil bacterium Streptomyces antibioticus[1]. This discovery occurred during the "golden age" of antibiotic research, a period marked by the systematic screening of microorganisms for novel antimicrobial compounds. The initial reports highlighted its activity primarily against Gram-positive bacteria. The complete chemical structure of this complex macrolide was later elucidated in 1960, revealing a 14-membered lactone ring to which two deoxysugars, L-oleandrose and D-desosamine, are attached[1].

Public interest in this compound grew significantly with the introduction of "Sigmamycine" by Pfizer in 1956. This combination drug, which paired this compound with tetracycline, was marketed for its purported synergistic effects and broad-spectrum activity[1]. However, the claims of synergy were later met with scientific debate.

Antimicrobial Spectrum and Efficacy

This compound is a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright[1]. Its antimicrobial activity is predominantly directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | 0.3 - 3 | [1] |

| Enterococcus faecalis | - | Similar to S. aureus | [2] |

| Bacillus subtilis | - | Similar to S. aureus | [2] |

Mechanism of Action

The antimicrobial activity of this compound stems from its ability to inhibit bacterial protein synthesis. Like other macrolide antibiotics, it targets the 50S subunit of the bacterial ribosome[1].

Ribosomal Binding

This compound binds to the 50S ribosomal subunit, interfering with the process of translation. This binding obstructs the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation[1].

Experimental Protocol: Ribosome Binding Assay

Determining the interaction between an antibiotic and the ribosome is crucial for understanding its mechanism of action. A common method is the ribosome binding assay.

Objective: To demonstrate the binding of radiolabeled this compound to the bacterial 50S ribosomal subunit.

Methodology:

-

Preparation of Ribosomes:

-

Bacterial cells (e.g., E. coli or S. aureus) are cultured to mid-log phase.

-

Cells are harvested by centrifugation and lysed.

-

Ribosomes are isolated from the cell lysate by differential centrifugation.

-

70S ribosomes are dissociated into 30S and 50S subunits by dialysis against a low-magnesium buffer.

-

The 50S subunits are purified by sucrose gradient centrifugation.

-

-

Radiolabeling of this compound:

-

This compound is radiolabeled, typically with tritium ([³H]), to allow for detection.

-

-

Binding Reaction:

-

A reaction mixture is prepared containing:

-

Purified 50S ribosomal subunits.

-

Radiolabeled [³H]this compound at various concentrations.

-

Binding buffer (containing appropriate concentrations of ions like Mg²⁺ and K⁺ to maintain ribosomal integrity).

-

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

-

Separation of Bound and Unbound Ligand:

-

The reaction mixture is filtered through a nitrocellulose membrane. Ribosome-ligand complexes are retained on the membrane, while unbound ligand passes through.

-

The membrane is washed with cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

The radioactivity retained on the membrane is measured using a scintillation counter.

-

The amount of bound this compound is calculated based on the specific activity of the radiolabeled compound.

-

Binding parameters, such as the dissociation constant (Kd), can be determined by analyzing the binding data at different concentrations.

-

Isolation and Structure Elucidation

The journey from a soil microbe to a purified, characterized antibiotic involves a series of meticulous experimental procedures.

Experimental Protocol: Isolation and Purification of this compound

Objective: To isolate and purify this compound from a culture of Streptomyces antibioticus.

Methodology:

-

Fermentation:

-

A seed culture of Streptomyces antibioticus is prepared in a suitable liquid medium.

-

The seed culture is used to inoculate a larger production fermenter containing a nutrient-rich medium (e.g., soybean meal, glucose, and mineral salts).

-

The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to allow for maximal antibiotic production.

-

-

Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the culture filtrate by centrifugation or filtration.

-

The pH of the filtrate is adjusted to alkaline to ensure this compound is in its free base form.

-

The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform. The this compound partitions into the organic phase.

-

-

Purification:

-

The organic extract is concentrated under reduced pressure.

-

The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

-

Silica gel chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents to separate this compound from other metabolites.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often employed to obtain highly pure this compound.

-

-

-

Crystallization:

-

The purified this compound is crystallized from a suitable solvent system to yield the final product.

-

Structure Elucidation

The determination of the chemical structure of this compound was a significant achievement in natural product chemistry. Modern techniques for structure elucidation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of the connectivity of atoms. Two-dimensional NMR techniques like COSY and HMBC are used to establish correlations between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments help to identify the different structural components, such as the macrolide ring and the sugar moieties.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by a series of Claisen-like condensations. The biosynthesis is a complex, multi-step process encoded by a cluster of genes in Streptomyces antibioticus.

Polyketide Synthase (PKS) Pathway

The macrolactone ring of this compound, known as oleandolide, is synthesized by a Type I polyketide synthase (PKS). This large, multifunctional enzyme is organized into modules, with each module responsible for one round of chain elongation and modification. The synthesis begins with a starter unit (acetyl-CoA) and proceeds with the sequential addition of extender units (methylmalonyl-CoA).

Post-PKS Modifications

Following the synthesis of the polyketide chain and its cyclization to form the macrolactone ring, a series of post-PKS modifications occur:

-

Glycosylation: The deoxysugars, D-desosamine and L-oleandrose, are synthesized from glucose-1-phosphate and then attached to the oleandolide aglycone by specific glycosyltransferases (OleG1 and OleG2)[1].

-

Epoxidation: A crucial step is the epoxidation of the macrolactone ring, a reaction catalyzed by a cytochrome P450 monooxygenase (OleP)[1].

Experimental Workflows

The discovery and development of an antibiotic like this compound follows a structured workflow, from initial screening to detailed characterization.

Resistance Mechanisms

Bacterial resistance to this compound can arise through several mechanisms, which is a critical consideration in its potential therapeutic application.

-

Target Site Modification: Alterations in the 50S ribosomal subunit, often due to mutations in ribosomal RNA or proteins, can reduce the binding affinity of this compound, thereby conferring resistance.

-

Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. In Streptomyces antibioticus, ABC transporters have been identified as a self-resistance mechanism.

-

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.

Conclusion

This compound stands as a classic example of a macrolide antibiotic discovered through the systematic screening of natural sources. Its intricate chemical structure, specific mechanism of action, and complex biosynthetic pathway have been the subject of extensive scientific investigation. While its clinical use has been limited, the study of this compound has contributed significantly to our understanding of macrolide antibiotics, bacterial protein synthesis, and the mechanisms of antibiotic resistance. This technical guide provides a foundational resource for researchers and professionals, offering a detailed overview of the key scientific aspects of this important natural product. The continued exploration of such compounds and their derivatives may yet yield new therapeutic agents to combat the growing challenge of antimicrobial resistance.

References

oleandomycin chemical structure and properties

An In-depth Technical Guide to Oleandomycin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrolide antibiotic this compound, focusing on its chemical structure, physicochemical properties, and biological mechanisms. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a 14-membered macrolide antibiotic produced by strains of the bacterium Streptomyces antibioticus.[1] Structurally, it is characterized by a complex polyketide-derived lactone ring to which two deoxysugars, L-oleandrose and D-desosamine, are attached via glycosidic bonds.

The formal chemical identification of this compound is as follows:

-

IUPAC Name : (3R,5R,6S,7R,8R,11R,12S,13R,14S,15S)-14-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6-hydroxy-12-((2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-5,7,8,11,13,15-hexamethyl-1,9-dioxaspiro[2.13]hexadecane-4,10-dione[1]

-

CAS Number : 3922-90-5[2]

Physicochemical and Biological Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its antimicrobial activity. The key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 687.868 g/mol | [1][2] |

| Melting Point | 134-135 °C | [2] |

| Boiling Point | Not reported (likely decomposes) | |

| Acid Dissociation Constant (pKa) | 8.84 (for the tertiary amine) | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.69 | [2] |

| Solubility | Soluble in methanol, ethanol, butanol, acetone, and dilute acids. Practically insoluble in hexane and carbon tetrachloride. | [2] |

| Minimum Inhibitory Concentration (MIC) | 0.3-3 µg/mL (against Staphylococcus aureus) | [1] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on established laboratory methodologies. Below are detailed summaries of standard protocols representative of those used to obtain such data.

Determination of pKa by Potentiometric Titration

The pKa of the basic dimethylamino group on the desosamine sugar is a key determinant of this compound's ionization state at physiological pH. Potentiometric titration is a standard and reliable method for its determination.[3][4][5][6]

Methodology:

-

Sample Preparation : A precise quantity of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[4]

-

Apparatus Setup : A calibrated potentiometer equipped with a combined pH glass electrode is used. The sample solution is placed in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stirred continuously. The system is purged with nitrogen gas to eliminate dissolved carbon dioxide.[4][5]

-

Titration : The solution is first acidified with a standardized solution of hydrochloric acid (HCl) to fully protonate the amine. A standardized solution of sodium hydroxide (NaOH) of known concentration is then added in small, precise increments using a burette.

-

Data Collection : The pH of the solution is recorded after the addition of each increment of titrant, allowing the system to equilibrate at each step.

-

Data Analysis : A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve, often identified by calculating the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[3] The pKa is the pH at which exactly half of the titrant required to reach the equivalence point has been added.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[7][8][9]

Methodology:

-

Sample Preparation : An excess amount of solid, powdered this compound is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). Adding excess solid ensures that a saturated solution is formed.[9]

-

Equilibration : The vial is sealed and placed in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.[8][10]

-

Phase Separation : After equilibration, the suspension is allowed to settle. The undissolved solid is then removed from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[7][11]

-

Quantification : The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calibration : A standard calibration curve is prepared by analyzing solutions of known this compound concentrations to ensure accurate quantification of the saturated solution. The final calculated concentration represents the equilibrium solubility.[10]

Biological Mechanism and Biosynthesis

Mechanism of Action: Inhibition of Protein Synthesis

This compound is a bacteriostatic agent that functions by inhibiting protein synthesis in susceptible bacteria. Like other macrolides, its primary target is the 50S subunit of the bacterial ribosome.[1] It binds to the P-site (peptidyl site) within the ribosomal exit tunnel, which sterically hinders the elongation of the nascent polypeptide chain, thereby halting protein production.[1]

Caption: Mechanism of Action of this compound.

Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving a Type I polyketide synthase (PKS) system followed by post-PKS tailoring modifications.

-

Polyketide Chain Assembly : The core macrolactone ring, 8,8a-deoxyoleandolide, is assembled by a modular Type I PKS encoded by the OLES1, OLES2, and OLES3 gene clusters. The process starts with an acetyl-CoA starter unit and involves the sequential addition of six methylmalonyl-CoA extender units.[1]

-

Post-PKS Modifications : After the polyketide chain is synthesized and cyclized, the aglycone undergoes several modifications:

-

Glycosylation : Two activated sugar molecules, dTDP-D-desosamine and dTDP-L-oleandrose, are attached to the macrolactone ring by the glycosyltransferases OleG1 and OleG2, respectively.[1]

-

Epoxidation : The final step is the formation of an epoxide ring at the C8-C8a position, a reaction catalyzed by the cytochrome P450 monooxygenase OleP.[1]

-

Caption: Biosynthesis Workflow of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to the Mechanism of Action of Oleandomycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Oleandomycin, a 14-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit. By binding within the nascent peptide exit tunnel (NPET), this compound sterically hinders the progression of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and resistance mechanisms associated with this compound's activity, supported by detailed experimental methodologies and conceptual diagrams.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome.[1] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.

The binding of this compound within this tunnel creates a physical obstruction, impeding the passage of the growing polypeptide chain. This steric hindrance is believed to be the principal mode of action, leading to a premature termination of translation. This compound can also interfere with the formation of the 50S subunit itself.[1]

Context-Specific Translation Arrest

Recent studies on macrolides have revealed a more nuanced mechanism involving context-specific translation arrest. The inhibitory effect of these antibiotics can be dependent on the specific amino acid sequence of the nascent peptide.[2] While specific nascent peptide sequences that cause this compound-induced stalling are still under investigation, it is known that certain peptide motifs can enhance the inhibitory activity of macrolides, leading to ribosome stalling at particular points in the mRNA sequence.[2] This phenomenon is crucial for the regulation of certain bacterial resistance genes, such as the erm genes, where antibiotic-induced stalling at a leader peptide sequence leads to a conformational change in the mRNA, allowing for the translation of the downstream resistance gene.

Quantitative Data

While specific experimentally determined binding affinities (Kd), 50% inhibitory concentrations (IC50), and inhibition constants (Ki) for this compound's interaction with the bacterial ribosome are not widely reported in recent literature, the following data provides an indication of its potency:

| Parameter | Organism | Value (µg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.3 - 3 | [1] |

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotic. The amount of synthesized protein is quantified by measuring the reporter's activity, and the IC50 is calculated from the dose-response curve.

Methodology:

-

Reaction Setup: Prepare a series of reaction mixtures containing a cell-free transcription-translation system (e.g., PURExpress), a DNA template encoding a reporter protein, and serial dilutions of this compound.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 15 minutes) to allow for protein synthesis.

-

Reporter Assay: Add the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Toeprinting Assay for Ribosome Stalling

This technique is employed to identify the precise location on an mRNA where a ribosome stalls due to the action of an antibiotic.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being translated by ribosomes. When the reverse transcriptase encounters a stalled ribosome, it stops, creating a truncated cDNA product ("toeprint"). The size of this toeprint reveals the position of the stalled ribosome.[4]

Methodology:

-

In Vitro Translation: Set up an in vitro transcription-translation reaction with a specific mRNA template in the presence and absence of this compound.

-

Primer Hybridization: Add a radiolabeled or fluorescently-labeled DNA primer that is complementary to a region downstream of the potential stalling site.

-

Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The enzyme will extend the primer until it reaches the stalled ribosome.

-

Gel Electrophoresis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

-

Analysis: Visualize the cDNA fragments. The appearance of a specific, shorter cDNA fragment in the presence of this compound indicates the position of ribosome stalling.[5]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Oleandomycin Complexes

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with its ligands at near-atomic resolution.

Principle: The ribosome-oleandomycin complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These images are computationally processed to reconstruct a high-resolution 3D map of the complex.[6][7]

Methodology:

-

Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound.

-

Grid Preparation: Apply a small volume of the ribosome-oleandomycin solution to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.

-

Data Collection: Collect a large dataset of images of the frozen particles using a cryo-electron microscope.

-

Image Processing and 3D Reconstruction: Use specialized software to align the particle images, classify them into different conformational states, and reconstruct a 3D density map.

-

Model Building and Refinement: Fit an atomic model of the ribosome and this compound into the cryo-EM density map and refine the model to obtain a high-resolution structure of the complex.[6]

Site-Directed Mutagenesis for Resistance Studies

This technique is used to introduce specific mutations into the 23S rRNA gene to identify nucleotides that are critical for this compound binding and to study mechanisms of resistance.

Principle: A plasmid containing the 23S rRNA gene is used as a template for PCR with primers that contain the desired mutation. The original, non-mutated template DNA is then selectively degraded, and the mutated plasmid is transformed into bacteria to study the effect of the mutation on this compound sensitivity.[8]

Methodology:

-

Primer Design: Design PCR primers that are complementary to the region of the 23S rRNA gene to be mutated, with the desired nucleotide change incorporated into the primer sequence.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the 23S rRNA gene with the mutagenic primers.

-

Template Removal: Digest the PCR reaction with an enzyme (e.g., DpnI) that specifically cleaves the methylated template DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

Transformation: Transform the mutated plasmid into a suitable bacterial host strain.

-

Phenotypic Analysis: Assess the this compound sensitivity of the mutant strain by determining the Minimum Inhibitory Concentration (MIC) and compare it to the wild-type strain.

Visualizations

This compound's Mechanism of Action on the Bacterial Ribosome

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cryoem.wisc.edu [cryoem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Antibiotic-Overproducing Strains by Site-Directed Mutagenesis of the rpsL Gene in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Oleandomycin Biosynthesis Pathway in Streptomyces antibioticus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of oleandomycin in Streptomyces antibioticus. It details the genetic and enzymatic basis of its synthesis, from the polyketide backbone assembly to the attachment and modification of deoxysugar moieties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction to this compound

This compound is a 14-membered macrolide antibiotic produced by the soil bacterium Streptomyces antibioticus.[1] It exhibits bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[2] The structure of this compound consists of a polyketide-derived aglycone, oleandolide, to which two deoxysugars, L-oleandrose and D-desosamine, are attached. The final structure is characterized by an epoxide group on the macrolactone ring.[1][2] Understanding the intricate biosynthetic pathway of this compound is crucial for efforts in strain improvement, combinatorial biosynthesis of novel macrolides, and overcoming antibiotic resistance.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a cluster within the Streptomyces antibioticus chromosome. This cluster contains genes encoding the polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, glycosyltransferases, tailoring enzymes, as well as genes involved in regulation and self-resistance.

Core Biosynthetic Pathway

The biosynthesis of this compound can be divided into four main stages:

-

Formation of the macrolactone ring, 8,8a-deoxyoleandolide, by a Type I Polyketide Synthase.

-

Synthesis of the activated deoxysugars: dTDP-L-oleandrose and dTDP-D-desosamine.

-

Glycosylation of the aglycone with the two deoxysugars.

-

Post-PKS tailoring modifications, including epoxidation.

Polyketide Backbone Synthesis: The this compound Synthase (OLES)

The oleandolide aglycone is synthesized by a modular Type I Polyketide Synthase (PKS) encoded by the ole gene cluster.[3] The process is initiated with an acetyl-CoA starter unit and extended through the sequential addition of six methylmalonyl-CoA extender units.[1] The this compound PKS is comprised of multiple modules, each responsible for one cycle of chain elongation and processing.

Table 1: Genes and Enzymes of the this compound Biosynthesis Pathway

| Gene(s) | Enzyme/Protein | Function | Reference(s) |

| oleA1, oleA2, oleA3 | This compound Polyketide Synthase (OLES) | Synthesis of the 8,8a-deoxyoleandolide aglycone | [3] |

| oleS | dTDP-D-glucose synthase | First step in deoxysugar biosynthesis | [1] |

| oleE | dTDP-D-glucose 4,6-dehydratase | Second step in deoxysugar biosynthesis | [1] |

| oleL | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | L-oleandrose biosynthesis | [1] |

| oleV | dTDP-D-glucose 2,3-dehydratase | L-oleandrose biosynthesis | [1] |

| oleW | dTDP-2,3-didehydro-2,6-dideoxy-D-glucose 3-reductase | L-oleandrose biosynthesis | [1] |

| oleU | dTDP-4-keto-2,6-dideoxy-D-glucose 4-ketoreductase | L-oleandrose biosynthesis | [1] |

| oleY | L-oleandrosyl 3-O-methyltransferase | Final step in L-oleandrose biosynthesis | [1] |

| oleNI | dTDP-4-keto-6-deoxy-D-glucose aminotransferase | D-desosamine biosynthesis | [1] |

| oleT | dTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose reductase | D-desosamine biosynthesis | [1] |

| oleG1 | Glycosyltransferase | Transfers dTDP-D-desosamine to the aglycone | [2] |

| oleG2 | Glycosyltransferase | Transfers dTDP-L-oleandrose to the aglycone | [2] |

| oleP | Cytochrome P450 monooxygenase | Epoxidation of the macrolactone ring | [2][4] |

| oleI | Glycosyltransferase | Inactivation of this compound for self-resistance | |

| oleD | Glycosyltransferase | Inactivation of this compound for self-resistance | |

| oleR | Glycosidase | Reactivation of glycosylated this compound outside the cell | |

| oleB, oleC | ABC transporters | Efflux of inactive glycosylated this compound | [1] |

Deoxysugar Biosynthesis

This compound contains two unique deoxysugars, L-oleandrose and D-desosamine, which are synthesized from the common precursor dTDP-D-glucose.[1] The initial steps, the conversion of glucose-1-phosphate to dTDP-D-glucose and its subsequent conversion to dTDP-4-keto-6-deoxy-D-glucose, are catalyzed by the enzymes OleS and OleE, respectively.[1] From this intermediate, the pathways diverge to form the two distinct sugars.

The formation of dTDP-L-oleandrose from dTDP-4-keto-6-deoxy-D-glucose involves a series of epimerization, dehydration, reduction, and methylation steps catalyzed by the enzymes OleL, OleV, OleW, OleU, and OleY.[1]

Figure 1. Biosynthesis pathway of dTDP-L-oleandrose.

The synthesis of dTDP-D-desosamine from dTDP-4-keto-6-deoxy-D-glucose is a shorter pathway involving an aminotransferase (OleNI) and a reductase (OleT).[1]

Figure 2. Biosynthesis pathway of dTDP-D-desosamine.

Glycosylation of the Aglycone

Once the aglycone and the deoxysugars are synthesized, they are assembled by two specific glycosyltransferases. OleG1 is responsible for the attachment of dTDP-D-desosamine to the C-5 hydroxyl group of the oleandolide, and OleG2 attaches dTDP-L-oleandrose to the C-3 hydroxyl group.[2]

Post-PKS Tailoring: Epoxidation

The final step in the biosynthesis of this compound is the epoxidation of the C-8 position of the macrolactone ring. This reaction is catalyzed by the cytochrome P450 monooxygenase, OleP.[4]

Figure 3. Overall this compound biosynthesis pathway.

Self-Resistance Mechanism

Streptomyces antibioticus employs a sophisticated self-resistance mechanism to protect itself from the antibiotic it produces. This involves the intracellular inactivation of this compound, efflux of the inactive form, and extracellular reactivation.

-

Inactivation: The glycosyltransferases OleI and OleD inactivate intracellular this compound by attaching a glucose molecule to the desosamine sugar.[5]

-

Efflux: The inactive, glycosylated this compound is then exported out of the cell by the ABC transporters OleB and OleC.[1]

-

Reactivation: An extracellular glycosidase, OleR, removes the glucose moiety, releasing the active this compound into the environment.[5]

Figure 4. Self-resistance mechanism in S. antibioticus.

Quantitative Data

Quantitative kinetic data for the enzymes of the this compound biosynthetic pathway are scarce in the published literature. The following table summarizes the available kinetic parameters for the glycosyltransferase OleI.

Table 2: Kinetic Parameters for OleI Glycosyltransferase

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| This compound | 130 ± 20 | 1.8 ± 0.1 | 2300 |

| UDP-Glucose | 380 ± 30 | 1.8 ± 0.1 | 790 |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Gene Knockout using CRISPR-Cas9

CRISPR-Cas9 mediated gene editing has become a powerful tool for functional genomics in Streptomyces. The following is a generalized workflow for creating a gene deletion mutant in S. antibioticus.

Figure 5. General workflow for CRISPR-Cas9 gene knockout.

Protocol Outline:

-

Design of sgRNA and Homology Arms:

-

Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

-

Design upstream and downstream homology arms (typically 1-2 kb) flanking the target gene.

-

-

Construction of the CRISPR-Cas9 Delivery Plasmid:

-

Clone the sgRNA expression cassette and the homology arms into a suitable E. coli - Streptomyces shuttle vector containing the cas9 gene.

-

-

Transformation into E. coli Donor Strain:

-

Transform the final construct into a methylation-deficient E. coli strain suitable for intergeneric conjugation (e.g., ET12567/pUZ8002).

-

-

Intergeneric Conjugation:

-

Mix the E. coli donor strain with S. antibioticus spores on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plates with antibiotics to select for S. antibioticus that have received the plasmid.

-

-

Screening for Double-Crossover Mutants:

-

Subculture the exconjugants on a non-selective medium to allow for the loss of the plasmid.

-

Screen for colonies that have undergone a double-crossover event, resulting in the deletion of the target gene. This is often done by replica plating to identify clones that have lost the plasmid-conferred antibiotic resistance.

-

-

Verification of Gene Deletion:

-

Confirm the deletion of the target gene by colony PCR using primers flanking the deleted region and by Sanger sequencing.

-

Heterologous Expression of this compound Genes

Streptomyces lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species.

Protocol Outline:

-

Cloning of the Gene or Gene Cluster:

-

The gene(s) of interest from the this compound cluster are cloned into a suitable Streptomyces expression vector, often under the control of a strong, inducible promoter (e.g., tipA promoter).

-

-

Transformation into E. coli and Conjugation:

-

The expression construct is introduced into an E. coli donor strain and subsequently transferred to S. lividans via intergeneric conjugation as described above.

-

-

Expression and Analysis:

-

The recombinant S. lividans strain is cultivated under appropriate conditions.

-

Gene expression is induced at a suitable growth phase.

-

The culture is then analyzed for the production of the expected metabolite using techniques such as HPLC, LC-MS, and NMR.

-

Extraction and Purification of this compound

Protocol Outline:

-

Fermentation:

-

S. antibioticus is cultured in a suitable production medium. Fermentation is typically carried out for several days to allow for maximum antibiotic accumulation.

-

-

Extraction from Fermentation Broth:

-

The fermentation broth is first clarified by centrifugation or filtration to remove the mycelia.

-

The pH of the supernatant is adjusted to alkaline conditions (pH 8.5-9.0) to ensure this compound is in its free base form.

-

The this compound is then extracted from the aqueous phase using a water-immiscible organic solvent such as butyl acetate or chloroform.

-

-

Purification:

-

The organic extract is concentrated under reduced pressure.

-

Further purification can be achieved through techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Enzyme Assays

General Protocol for a Glycosyltransferase Assay:

-

Reaction Mixture:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the aglycone substrate (e.g., oleandolide), the activated sugar donor (e.g., dTDP-L-oleandrose), and the purified glycosyltransferase enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Reaction Quenching:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

-

-

Analysis:

-

Extract the product and analyze the reaction mixture by TLC, HPLC, or LC-MS to detect the formation of the glycosylated product.

-

General Protocol for a Cytochrome P450 (OleP) Assay:

-

Reaction Mixture:

-

Prepare a reaction mixture containing a buffer, the substrate (e.g., the fully glycosylated intermediate), the purified OleP enzyme, and a source of reducing equivalents (NADPH and a reductase partner).

-

-

Incubation:

-

Incubate the reaction at an appropriate temperature.

-

-

Analysis:

-

Monitor the consumption of NADPH spectrophotometrically or analyze the formation of the epoxidized product by HPLC or LC-MS.

-

Conclusion

The biosynthesis of this compound in Streptomyces antibioticus is a complex and tightly regulated process involving a multitude of enzymes. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial assembly of the polyketide chain to the final tailoring steps. The elucidation of this pathway not only enhances our fundamental understanding of natural product biosynthesis but also provides a roadmap for the rational design and engineering of novel macrolide antibiotics with improved therapeutic properties. Further research is needed to fully characterize the kinetics of all the biosynthetic enzymes and to unravel the intricate regulatory networks that govern this compound production.

References

- 1. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the this compound Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 3. [this compound content of mycelium and fermentation solution during cultivation of Streptomyces antibioticus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional analysis of OleY L-oleandrosyl 3-O-methyltransferase of the this compound biosynthetic pathway in Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Oleandomycin as a Protein Synthesis Inhibitor

Abstract

Oleandomycin is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. Like other macrolides, its primary antimicrobial activity stems from its ability to inhibit protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of polypeptide chains. This technical guide provides a detailed examination of this compound's mechanism of action, including its specific ribosomal binding site, its context-dependent inhibition of translation, and quantitative measures of its activity. Furthermore, it outlines key experimental protocols for studying its function and discusses known mechanisms of bacterial resistance.

Core Mechanism of Action: Ribosomal Inhibition

This compound is a bacteriostatic agent that reversibly binds to the large 50S subunit of the bacterial 70S ribosome.[1] Its mechanism is analogous to that of erythromycin, though it is generally considered a less potent antibiotic.[1]

1.1. Binding Site within the Ribosome

The binding site for this compound and other macrolides is located within the nascent peptide exit tunnel (NPET), a channel that spans the 50S subunit through which the growing polypeptide chain emerges.[2] This strategic position is adjacent to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. By occupying this site, this compound sterically obstructs the path of the elongating nascent peptide once it reaches a certain length (typically 4-7 amino acids).[3]

1.2. Inhibition of Translation Elongation

The primary effect of this compound binding is the stalling of translation during the elongation phase. While it does not directly inhibit the peptidyl transferase activity for all peptide bonds, its presence in the NPET creates a context-dependent blockade.[3][4] The progression of the ribosome is arrested when specific amino acid sequences are being translated, as the nascent chain is unable to pass the bound antibiotic molecule.[4] This interference can prevent the translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), effectively halting the elongation cycle.[5] Some evidence also suggests that macrolides can act by stimulating the premature dissociation of peptidyl-tRNA from the ribosome.[6] Additionally, this compound has been noted to potentially interfere with the formation of the 50S subunit itself.[1]

Quantitative Analysis of Inhibition

The efficacy of this compound can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀) in cell-free translation assays. While specific IC₅₀ and binding affinity (Kd) values for this compound are not as widely reported as for newer macrolides, comparative data underscores its activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Organism | Strain(s) | MIC Range (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | Various | 0.3 - 3 | |

| Staphylococcus aureus (ermA genotype) | Subgroup 2 | >128 | Strains with inducible resistance show much lower susceptibility.[7] |

| Staphylococcus aureus (ermC genotype) | Subgroup 1 | >128 | Strains with this common resistance genotype are highly resistant.[7] |

Note: Specific IC₅₀ values for this compound in protein synthesis assays are infrequently cited in recent literature. For comparison, IC₅₀ values for other protein synthesis inhibitors can range from nanomolar to micromolar concentrations depending on the assay and organism.[8][9]

Key Experimental Methodologies

The study of this compound's mode of action relies on a suite of well-established biochemical and molecular biology techniques.

3.1. In Vitro Translation (IVT) Inhibition Assay

This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.

-

Principle: A bacterial cell extract (e.g., E. coli S30) or a purified component system (e.g., PURExpress) is used to translate a specific mRNA template, often encoding a reporter protein like luciferase or a fluorescent protein.[10] The reduction in reporter signal in the presence of the antibiotic corresponds to the level of inhibition.

-

Methodology:

-

Reaction Setup: Prepare a master mix containing the cell-free expression system, an energy source (ATP/GTP), amino acids, and the reporter mRNA.

-

Inhibitor Addition: Aliquot the master mix into a multi-well plate. Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no mRNA) controls.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 60-90 minutes) to allow for translation.[11]

-

Detection: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: Normalize the results to the controls and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[12]

-

3.2. Ribosome Profiling (Ribo-Seq)

This high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing specific sites of translational arrest caused by an antibiotic.

-

Principle: Bacterial cells are treated with the antibiotic to stall ribosomes. The cells are then lysed, and unprotected mRNA is digested with RNase. The mRNA fragments protected by the stalled ribosomes ("footprints") are isolated, converted to a cDNA library, and sequenced.[13][14] An accumulation of footprints at specific locations compared to untreated controls indicates sites of drug-induced stalling.[3]

-

Methodology:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a high concentration of this compound for a short duration (e.g., 5-15 minutes).[3] Harvest cells rapidly, often by flash-freezing, to preserve ribosome positions.[14]

-

Lysis and Nuclease Digestion: Lyse the cells under conditions that maintain ribosome integrity. Treat the lysate with an RNase (e.g., micrococcal nuclease) to digest all mRNA not protected within the ribosome.

-

Monosome Isolation: Isolate the 70S monosome-mRNA complexes, typically using sucrose gradient centrifugation or size-exclusion chromatography.

-

Footprint Extraction: Dissociate the ribosomes and extract the protected RNA fragments (typically 20-30 nucleotides in length).[13]

-

Library Preparation and Sequencing: Ligate adapters to the RNA footprints, perform reverse transcription, and amplify the resulting cDNA to create a sequencing library for high-throughput sequencing.

-

Data Analysis: Align the sequenced reads to the organism's genome or transcriptome. Analyze the distribution of footprints to identify specific codons or gene regions where ribosome density is significantly increased in the this compound-treated sample.

-

Mechanisms of Bacterial Resistance

Bacteria have evolved several strategies to counteract the inhibitory effects of this compound and other macrolides.

-

Active Efflux: This is a primary resistance mechanism where membrane-bound transporter proteins actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target. In the this compound-producing organism S. antibioticus, genes encoding ATP-Binding Cassette (ABC) transporters, such as oleB and oleC, have been identified as conferring resistance.

-

Enzymatic Modification: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic. For this compound, a key mechanism in the producing organism involves glycosylation, where a glucose molecule is attached to the drug, rendering it inactive.[15][16] This inactive form can then be secreted.

-

Target Site Modification: The most common mechanism of acquired macrolide resistance in clinical isolates is the modification of the ribosomal target. This typically involves methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA of the 50S subunit by Erm (erythromycin ribosome methylation) methyltransferases. This modification reduces the binding affinity of a broad range of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[6]

-

Reduced Permeability: In some cases, resistance can be achieved by altering the bacterial cell envelope to reduce the uptake of the antibiotic. This has been observed as a self-resistance mechanism in S. antibioticus.[17]

Conclusion

This compound serves as a classic example of a macrolide antibiotic that inhibits bacterial protein synthesis. Its mode of action, centered on binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, effectively stalls translation in a context-dependent manner. While clinically superseded by newer macrolides, the study of this compound continues to provide valuable insights into ribosome function, antibiotic-target interactions, and the evolution of resistance mechanisms. The experimental protocols detailed herein represent the foundational tools used by researchers to investigate these complex processes, aiding in the ongoing effort to develop novel and more effective antimicrobial agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The general mode of translation inhibition by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Following Ribosome Footprints to Understand Translation at a Genome Wide Level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the this compound Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Resistance to this compound in Streptomyces antibioticus, the producer organism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Oleandomycin Resistance in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleandomycin, a 14-membered macrolide antibiotic, has long been a subject of interest in both clinical and research settings. However, its efficacy is significantly challenged by the emergence and spread of bacterial resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in bacteria. We delve into the three principal strategies employed by bacteria to evade the action of this antibiotic: modification of the ribosomal target, active efflux of the drug, and enzymatic inactivation. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these resistance mechanisms, and visualizes the intricate regulatory pathways involved. Understanding these molecular underpinnings is crucial for the development of novel antimicrobial strategies to combat macrolide resistance.

Core Mechanisms of this compound Resistance

Bacteria have evolved three primary mechanisms to resist the effects of this compound:

-

Target Site Modification: The most prevalent mechanism of macrolide resistance involves the modification of the antibiotic's target, the 50S ribosomal subunit. Specifically, methylation of an adenine residue (A2058 in E. coli) within the 23S rRNA by Erm-type methyltransferases reduces the binding affinity of macrolides, including this compound, to the ribosome. This confers the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.

-

Active Efflux: Bacteria can actively pump this compound out of the cell, thereby preventing it from reaching its ribosomal target. This is primarily mediated by ATP-binding cassette (ABC) transporters. In the this compound-producing organism, Streptomyces antibioticus, the genes oleB and oleC encode for such efflux pumps.[1][2] Efflux pumps are also a significant mechanism of macrolide resistance in clinical isolates.

-

Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate this compound. In Streptomyces antibioticus, an intracellular glycosyltransferase encoded by the oleD gene inactivates this compound by attaching a glucose moiety to the 2'-hydroxyl group of the D-desosamine sugar.[3]

Quantitative Data on this compound Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of antibiotic resistance. The following tables summarize reported MIC values for this compound against various bacterial strains, highlighting the impact of different resistance mechanisms.

Table 1: this compound MICs for Staphylococcus species with Defined Resistance Genotypes

| Bacterial Strain | Resistance Genotype | This compound MIC (mg/L) | Reference |

| Staphylococcus aureus (Subgroup 1) | erm(C) | >32 | |

| Staphylococcus aureus (Subgroup 2) | erm(A) | 4 - 16 | |

| Staphylococcus haemolyticus 29 | erm(A), msr(A) (efflux) | 32 | |

| Staphylococcus simulans 190 | erm(A), erm(C) | >32 |

Table 2: Kinetic Parameters of this compound-Modifying Enzyme OleD

| Enzyme | Substrate | KM (mM) | kcat (s-1) | Reference |

| OleD | Lankamycin | 0.25 | 1.5 | [4] |

| OleD | UDP-Glucose | 0.5 | 1.5 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a concentration of 10 mg/mL.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

-

-

Preparation of 96-Well Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the highest this compound concentration to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.

-

-

Inoculum Preparation:

-

From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Enzymatic Inactivation Assay

Protocol: this compound Glycosyltransferase (OleD) Activity Assay using UDP-Glo™

This protocol is based on the commercially available UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced during the glycosylation reaction.

-

Reagent Preparation:

-

Reconstitute purified OleD enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a solution of this compound in the same buffer at a concentration below its substrate inhibition level (e.g., 0.04 mM).

-

Prepare a solution of UDP-glucose (the sugar donor) in the same buffer.

-

Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.

-

-

Glycosyltransferase Reaction:

-

In a 96-well plate, set up the reaction mixture containing:

-

OleD enzyme

-

This compound

-

UDP-glucose

-

Reaction buffer to the final volume.

-

-

Include a negative control reaction without the enzyme.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

-

UDP Detection:

-

Add an equal volume of the UDP-Glo™ Detection Reagent to each well.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of UDP produced is proportional to the luminescent signal and reflects the activity of the OleD enzyme.

-

Active Efflux Assay

Protocol: Ethidium Bromide Efflux Assay

This protocol uses the fluorescent intercalating agent ethidium bromide (EtBr) as a substrate for efflux pumps. A decrease in intracellular fluorescence over time indicates active efflux.

-

Preparation of Bacterial Cells:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash them twice with a buffer such as phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

-

-

Loading with Ethidium Bromide:

-

Add EtBr to the cell suspension to a final concentration of 1-2 µg/mL.

-

Incubate at room temperature in the dark for a sufficient time to allow for EtBr uptake (e.g., 30-60 minutes).

-

-

Initiating Efflux:

-

Add an energy source, such as glucose (final concentration 0.4%), to energize the efflux pumps.

-

To test for competitive inhibition by this compound, add this compound to the cell suspension just before or concurrently with the energy source.

-

Include a control without an energy source to measure basal fluorescence.

-

-

Monitoring Fluorescence:

-

Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. Use an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

-

A decrease in fluorescence over time in the presence of the energy source indicates active efflux of EtBr. A smaller decrease in the presence of this compound would suggest that it is a competitive substrate for the same efflux pump(s).

-

Signaling Pathways and Regulation of Resistance

The expression of this compound resistance genes is tightly regulated. Below are diagrams illustrating two key regulatory mechanisms.

Regulation of erm(C) Expression by Translational Attenuation

The expression of the erm(C) methyltransferase gene is induced by the presence of 14- and 15-membered macrolides. This regulation occurs at the level of translation through a mechanism known as translational attenuation. In the absence of an inducing macrolide, the erm(C) mRNA forms a secondary structure that sequesters the ribosome binding site (RBS), preventing translation. When a macrolide binds to the ribosome as it is translating a leader peptide upstream of erm(C), the ribosome stalls. This stalling induces a conformational change in the mRNA, exposing the RBS and allowing for the translation of the erm(C) gene.

Caption: Regulation of erm(C) expression by translational attenuation.

Proposed Regulation of this compound Efflux in Streptomyces antibioticus

The genes encoding the ABC transporters OleB and OleC are located within the this compound biosynthetic gene cluster in Streptomyces antibioticus.[2] The expression of biosynthetic and resistance genes in Streptomyces is often coordinately regulated, frequently involving two-component systems that respond to environmental cues or the presence of the antibiotic itself. While a specific two-component system directly regulating oleB and oleC has not been definitively characterized, a general model of such regulation is presented below.

References

- 1. Streptomyces antibioticus contains at least three this compound-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the this compound Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Streptomyces antibioticus gene cluster encoding a glycosyltransferase involved in this compound inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

An In-depth Technical Guide to Oleandomycin Derivatives and Their Structural Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleandomycin, a macrolide antibiotic, and its derivatives. It delves into their structural modifications, antibacterial activities, and the experimental methodologies employed in their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction to this compound

This compound is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While effective against a range of Gram-positive bacteria, its potency is generally considered weaker than that of erythromycin.[1] This has prompted significant research into the chemical modification of the this compound scaffold to enhance its antibacterial activity, broaden its spectrum, and overcome resistance mechanisms.

Structural Modifications of this compound

The core structure of this compound offers several sites for chemical modification, leading to the generation of a diverse range of derivatives with altered pharmacological properties. Key areas of modification include the hydroxyl and keto groups on the macrolactone ring, as well as the desosamine and oleandrose sugar moieties. This section details some of the most significant classes of this compound derivatives.

4"-Deoxy-4"-sulfonamido-Oleandomycin Derivatives

A notable advancement in enhancing the potency of this compound involves the substitution of the 4"-hydroxyl group of the desosamine sugar with a sulfonamido functionality. This modification has been shown to yield derivatives with significantly improved antibacterial activity, in some cases surpassing that of erythromycin against certain strains of Staphylococcus aureus.[2]

9-Oxime Derivatives of this compound

Modification at the C-9 keto group of the macrolactone ring to form 9-oximes has also been explored. The synthesis of these derivatives has led to compounds with varying degrees of antibacterial activity, with the stereochemistry at C-8 playing a crucial role in determining potency.[3]

Triacetylthis compound (Trthis compound)

One of the earliest and most well-known derivatives is triacetylthis compound, where the hydroxyl groups at the 2'- and 4''-positions of the sugar moieties and the 11-position of the aglycone are acetylated. This modification was primarily aimed at improving the drug's oral absorption and stability.

Quantitative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of this compound and its derivatives against key Gram-positive pathogens. The data has been compiled from various studies to provide a comparative overview.

Table 1: MIC (µg/mL) of this compound and 4"-Deoxy-4"-sulfonamido Derivatives against Staphylococcus aureus

| Compound | S. aureus (Erythromycin-Susceptible) | S. aureus (Erythromycin-Resistant) |

| This compound | 0.3 - 3 | >12.5 |

| 4"-Deoxy-4"-(p-toluenesulfonamido)-oleandomycin | 0.2 | 0.39 |

| 4"-Deoxy-4"-(p-chlorobenzenesulfonamido)-oleandomycin | 0.1 | 0.2 |

| 4"-Deoxy-4"-(methanesulfonamido)-oleandomycin | 0.39 | 0.39 |

| Erythromycin | 0.1 - 0.5 | >12.5 |

Data compiled from English et al., 1984.[2]

Table 2: MIC (µg/mL) of this compound and 9-Oxime Derivatives

| Compound | Staphylococcus aureus ATCC 6538P | Enterococcus faecalis ATCC 7080 | Bacillus subtilis ATCC 6633 |

| This compound | 0.2 | 3.12 | 0.05 |

| This compound-9-oxime | 0.78 | 6.25 | 0.2 |

| 8(R)-Methylthis compound-9-oxime | 0.1 | 1.56 | 0.1 |

| 8(S)-Methylthis compound-9-oxime | 3.12 | 25 | 0.78 |

Data compiled from Lazarevski et al., 1994.[3]

Table 3: MIC (µg/mL) of a Novel Dehydrated this compound Derivative

| Compound | Enterococcus faecalis KCTC 3193 | Bacillus subtilis KCTC 1021 | Staphylococcus aureus KCTC 1621 |

| This compound | 12.5 | 0.78 | 1.56 |

| 10-dehydro-11-dehydroxythis compound | 12.5 | 0.78 | 1.56 |

Data compiled from Kim et al., 2005.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis of prominent this compound derivatives.

General Procedure for the Synthesis of 4"-Deoxy-4"-sulfonamido-oleandomycin Derivatives[1]

-

Oxidation of the 4"-hydroxyl group: 11-Acetyl-oleandomycin is treated with a suitable oxidizing agent (e.g., pyridinium chlorochromate) to convert the 4"-hydroxyl group to a 4"-oxo group.

-

Reductive amination: The resulting 11-acetyl-4"-deoxy-4"-oxo-oleandomycin is subjected to reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride to introduce an amino group at the 4"-position.

-

Sulfonylation: The 4"-amino-oleandomycin derivative is then reacted with a specific sulfonyl chloride (e.g., p-toluenesulfonyl chloride, p-chlorobenzenesulfonyl chloride, or methanesulfonyl chloride) in the presence of a base (e.g., pyridine) to yield the final 4"-deoxy-4"-sulfonamido-oleandomycin derivative.

-